molecular formula C6H12ClNS B14349416 Methyl tert-butylcarbonochloridimidothioate CAS No. 90496-26-7

Methyl tert-butylcarbonochloridimidothioate

Cat. No.: B14349416
CAS No.: 90496-26-7
M. Wt: 165.69 g/mol
InChI Key: OHYSNSXSRMKWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl tert-butylcarbonochloridimidothioate is an organic compound with a complex structure that includes both tert-butyl and carbonochloridimidothioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl tert-butylcarbonochloridimidothioate typically involves the reaction of tert-butyl isocyanide with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl tert-butylcarbonochloridimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or ammonia are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

Methyl tert-butylcarbonochloridimidothioate has several applications in scientific research:

    Chemistry: Used

Properties

CAS No.

90496-26-7

Molecular Formula

C6H12ClNS

Molecular Weight

165.69 g/mol

IUPAC Name

N-tert-butyl-1-methylsulfanylmethanimidoyl chloride

InChI

InChI=1S/C6H12ClNS/c1-6(2,3)8-5(7)9-4/h1-4H3

InChI Key

OHYSNSXSRMKWNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(SC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.